4-Aminobenzoic acid;propane-1,2,3-triol
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Overview
Description
4-Aminobenzoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: 4-aminobenzoic acid and propane-1,2,3-triol It is a white solid that is slightly soluble in water and is commonly found in natureIt is widely used in the food, pharmaceutical, and cosmetic industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Propane-1,2,3-triol is typically produced through the hydrolysis of fats and oils or by the fermentation of sugars .
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Propane-1,2,3-triol is produced on a large scale by the hydrolysis of triglycerides, which are derived from animal fats or vegetable oils .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Propane-1,2,3-triol undergoes reactions such as:
Esterification: It reacts with carboxylic acids to form esters.
Oxidation: It can be oxidized to form glyceraldehyde and dihydroxyacetone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst.
Esterification: Typically involves carboxylic acids and an acid catalyst
Major Products
4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid and 4-aminobenzyl alcohol.
Propane-1,2,3-triol: Major products include glyceraldehyde and dihydroxyacetone
Scientific Research Applications
4-Aminobenzoic acid and its derivatives have been studied for their antimicrobial and cytotoxic properties. They have shown potential as antibacterial agents against methicillin-resistant Staphylococcus aureus and as antifungal agents . Propane-1,2,3-triol is widely used in the pharmaceutical industry as a solvent and humectant. It is also used in the production of glycerolipids, which are essential components of cell membranes .
Mechanism of Action
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the enzyme dihydropteroate synthetase. Sulfonamide drugs, which are structurally similar to 4-aminobenzoic acid, inhibit this enzyme, thereby exerting their antibacterial effects . Propane-1,2,3-triol acts as a humectant by attracting and retaining moisture in various formulations .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.
Phenol: Similar to 4-aminobenzoic acid but has a hydroxyl group instead of a carboxyl group.
Ethylene glycol: Similar to propane-1,2,3-triol but has two hydroxyl groups instead of three
Uniqueness
4-Aminobenzoic acid is unique due to its role in folate synthesis and its structural similarity to sulfonamide drugs. Propane-1,2,3-triol is unique due to its three hydroxyl groups, which make it an excellent humectant and solvent .
Properties
CAS No. |
102524-70-9 |
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Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-aminobenzoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C7H7NO2.C3H8O3/c8-6-3-1-5(2-4-6)7(9)10;4-1-3(6)2-5/h1-4H,8H2,(H,9,10);3-6H,1-2H2 |
InChI Key |
WJVIOISGGGQWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.C(C(CO)O)O |
Origin of Product |
United States |
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